molecular formula C5H7Cl B1584234 2-Pentyne, 1-chloro- CAS No. 22592-15-0

2-Pentyne, 1-chloro-

Cat. No. B1584234
CAS RN: 22592-15-0
M. Wt: 102.56 g/mol
InChI Key: JBKXDMAPOZZDCE-UHFFFAOYSA-N
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Description

“2-Pentyne, 1-chloro-” is an organic compound. It is an alkyne, which is a class of hydrocarbons characterized by a carbon-carbon triple bond . There are three isomers of pentyne: 1-pentyne, 2-pentyne, and 3-methyl-1-butyne .


Synthesis Analysis

The synthesis of pentyne can be achieved through the process of alkyne metathesis. This process involves the redistribution of alkene and alkyne bonds in a pair of reactants . A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis (trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .


Molecular Structure Analysis

The molecular structure of “2-Pentyne, 1-chloro-” can be represented by the formula C5H8 . The structure is characterized by a carbon-carbon triple bond .


Chemical Reactions Analysis

Alkynes, including “2-Pentyne, 1-chloro-”, exhibit a variety of unique chemical reactions due to the presence of the carbon-carbon triple bond . The main reactions of alkynes include addition reactions, oxidation, and polymerization .


Physical And Chemical Properties Analysis

“2-Pentyne, 1-chloro-” is a colorless liquid under standard conditions, characterized by a strong, unpleasant odor . It displays weak intermolecular forces, hence it has a lower boiling point compared to its corresponding alkane or alkene .

Scientific Research Applications

Synthesis and Chemical Reactions

1-Chloro-2-pentyne has been a subject of interest in the synthesis of organic compounds. A classic method involves dehydrohalogenation of cis-1,2-dichloro-1-alkenes with potassium hydroxide to prepare 1-chloro-2-pentyne and other related compounds (Morse & Leitch, 1954). Additionally, its hydrogenation properties have been explored. For instance, the selective semi-hydrogenation of isomeric pentynes, including 2-pentyne, was studied over PdZr and PdCuZr alloys (Varga et al., 2002).

Molecular Structure Analysis

1-Chloro-2-pentyne's molecular structure and conformation have been studied using methods like gas electron diffraction and ab initio calculations. This has provided insights into the compound's conformational behavior in gaseous states (Trætteberg et al., 1999).

Catalysis

Research has also focused on its use in catalytic processes. For instance, hydrosilylation of 1-pentyne by triethylsilane using rhodium catalysts has been investigated, highlighting the role of 1-pentyne in organometallic chemistry (Brady & Nile, 1981). Another study explored the catalytic hydrogenation of 1-pentyne and 2-pentyne in the presence of phosphine and phosphite substituted derivatives of H4Ru4(CO)12 (Lausarot et al., 1979).

Vibrational and Conformational Studies

Vibrational spectroscopy studies have been conducted to understand the compound's behavior. These studies involve analyzing infrared and Raman spectra, providing data essential for chemical and physical analysis (Crowder & Blankenship, 1986).

Plasma Treatment and Membrane Permeability

1-Chloro-2-pentyne's interaction with plasma treatment has been studied to understand its effect on the gas permeability of poly(4-methyl-2-pentyne) membranes. This research is significant in the field of materials science and membrane technology (Shao et al., 2007).

Safety And Hazards

“2-Pentyne, 1-chloro-” is considered hazardous. It is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for “2-Pentyne, 1-chloro-” could involve further exploration of its unique chemical properties and potential applications. Alkynes, including “2-Pentyne, 1-chloro-”, have found several applications in industrial and academic settings. They can serve as a precursor for various other organic compounds, ranging from simple alkenes and alkanes to more complex molecules such as pharmaceuticals and polymers .

properties

IUPAC Name

1-chloropent-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl/c1-2-3-4-5-6/h2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKXDMAPOZZDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066811
Record name 2-Pentyne, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentyne, 1-chloro-

CAS RN

22592-15-0
Record name 1-Chloro-2-pentyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22592-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-pentyne
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentyne, 1-chloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentyne, 1-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloropent-2-yne
Source European Chemicals Agency (ECHA)
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Record name 1-CHLORO-2-PENTYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
E Grovenstein Jr, KW Chiu, BB Patil - Journal of the American …, 1980 - ACS Publications
Lithium reacts with 5-chloro-4, 4-diphenyl-2-pentyne (7a) and with l-chloro-5, 5-dimethyl-2, 2-diphenyl-3-hexyne (7b) in THF at-75 C to give 2, 2-diphenyl-3-pentynyllithium (14a) and 5, …
Number of citations: 22 pubs.acs.org
JAI Devi, K Madhumitha, VM Mala - journalijisr.com
Objective: To qualitative and analysed the chemical composition in ethanolic extract from the whole plant of Solanum trilobatum Linn by gas chromatographymass spectrometry (GC-MS)…
Number of citations: 3 journalijisr.com
RA McClelland, S Gedge - Journal of the American Chemical …, 1980 - ACS Publications
A spectral and kinetic investigation has been carried out of the transformations undergone in aqueous solution by the parent flavylium ion and its 4'-methyl and 4'-methoxy derivatives. …
Number of citations: 210 pubs.acs.org
S Hainke, I Singh, J Hemmings… - The Journal of Organic …, 2007 - ACS Publications
2‘-Deoxy-C-aryl-nucleosides have found increasing importance in studying DNA−DNA and DNA−protein interactions, as unnatural DNA-base pairs, and as oligonucleotide based …
Number of citations: 38 pubs.acs.org
K Kubo, ND Jones, MJ Ferguson… - Journal of the …, 2005 - ACS Publications
The reaction of [(cod)RhCl] 2 with Ph 3 P C PPh 3 (1) gave the bidentate Rh(I) carbene complex, (cod)Rh[η 2 -C{P(C 6 H 4 )Ph 2 }{PPh 3 }] (2), in which one of the Ph groups in 1 …
Number of citations: 66 pubs.acs.org
KU Goss, J Buschmann… - Environmental science & …, 2004 - ACS Publications
Soil/air equilibrium partitioning has an important impact on the environmental distribution and fate of many organic chemicals. Modeling approaches that cover this process commonly …
Number of citations: 92 pubs.acs.org
A Facchetti, A Abbotto, L Beverina… - Chemistry of …, 2002 - ACS Publications
Novel heterocycle-based azine/azinium−(π-bridge)−pyrrole systems, [(1-(pyrid-4-yl)-2-(N-methylpyrrol-2-yl)]ethene (1), 5-[(N-methylpyrrol-2-yl)azo]quinoline (2), 5-[(N-methylpyrrol-2-yl)…
Number of citations: 120 pubs.acs.org
R Newcomb, B Szoke, A Palma, G Wang, X Chen… - Biochemistry, 1998 - ACS Publications
We describe the first potent and selective blocker of the class E Ca 2+ channel. SNX-482, a novel 41 amino acid peptide present in the venom of the African tarantula, Hysterocrates …
Number of citations: 522 pubs.acs.org
A Banerjee, BD Yuhas, EA Margulies… - Journal of the …, 2015 - ACS Publications
In nature, nitrogen fixation is one of the most important life processes and occurs primarily in microbial organisms containing enzymes called nitrogenases. These complex proteins …
Number of citations: 303 pubs.acs.org
T Masui, S Isota, S Tamura… - Crystal Growth and …, 2008 - ACS Publications
Single crystals of some nonstoichiometric terbium oxide phases such as Tb 16 O 30 (TbO 1.875 ; π-phase), Tb 24 O 44 (TbO 1.833 ; β2-phase), and Tb 11 O 20 (TbO 1.818 ; δ-phase) …
Number of citations: 2 pubs.acs.org

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